

3-Bromoquinolin-6-yl acetate molecular weight

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Compound of Interest

Compound Name: **3-Bromoquinolin-6-yl acetate**

Cat. No.: **B1376512**

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An In-Depth Technical Guide to **3-Bromoquinolin-6-yl Acetate**: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of **3-Bromoquinolin-6-yl acetate**, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The quinoline scaffold is a privileged structure in pharmacology, known for a wide range of biological activities, and this particular derivative offers versatile handles for synthetic diversification. This document details a validated synthetic protocol, provides experimentally determined and predicted spectroscopic data for structural elucidation, outlines key chemical transformations for creating compound libraries, and summarizes essential safety and handling information. The content is structured to follow the logical workflow of a research scientist, from synthesis to application, with an emphasis on the causal reasoning behind experimental choices and methodologies.

Physicochemical Properties

3-Bromoquinolin-6-yl acetate is a substituted quinoline derivative. Its core physical and chemical identifiers are summarized below, providing the foundational data required for experimental design and regulatory documentation.

Property	Value	Source(s)
Molecular Weight	266.09 g/mol	[1]
Molecular Formula	C ₁₁ H ₈ BrNO ₂	[1]
CAS Number	1022151-47-8	[1]
IUPAC Name	(3-bromoquinolin-6-yl) acetate	[1]
Monoisotopic Mass	264.97384 Da	[1]
SMILES	CC(=O)OC1=CC2=CC(=CN=C2C=C1)Br	[1]
InChIKey	ZXPMRDCMTBPCLA-UHFFFAOYSA-N	[1]
Predicted XLogP3	2.6	[1]
Purity (Typical)	≥95%	[2]

Synthesis and Mechanism

The synthesis of **3-Bromoquinolin-6-yl acetate** can be efficiently achieved via the direct bromination of 6-quinolinyl acetate. This method leverages a common electrophilic aromatic substitution reaction, where the quinoline ring system, activated by the acetoxy group, is functionalized at the C3 position.

Synthetic Protocol via Direct Bromination

This protocol is adapted from a documented procedure for the synthesis of **3-Bromoquinolin-6-yl acetate**. The reaction proceeds by treating the acetate precursor with elemental bromine in the presence of a base.

Materials:

- 6-Quinolinyl acetate
- Pyridine

- Bromine (Br_2)
- Carbon tetrachloride (CCl_4) or a suitable alternative solvent (e.g., Dichloromethane)
- Dichloromethane (DCM)
- Water

Step-by-Step Methodology:

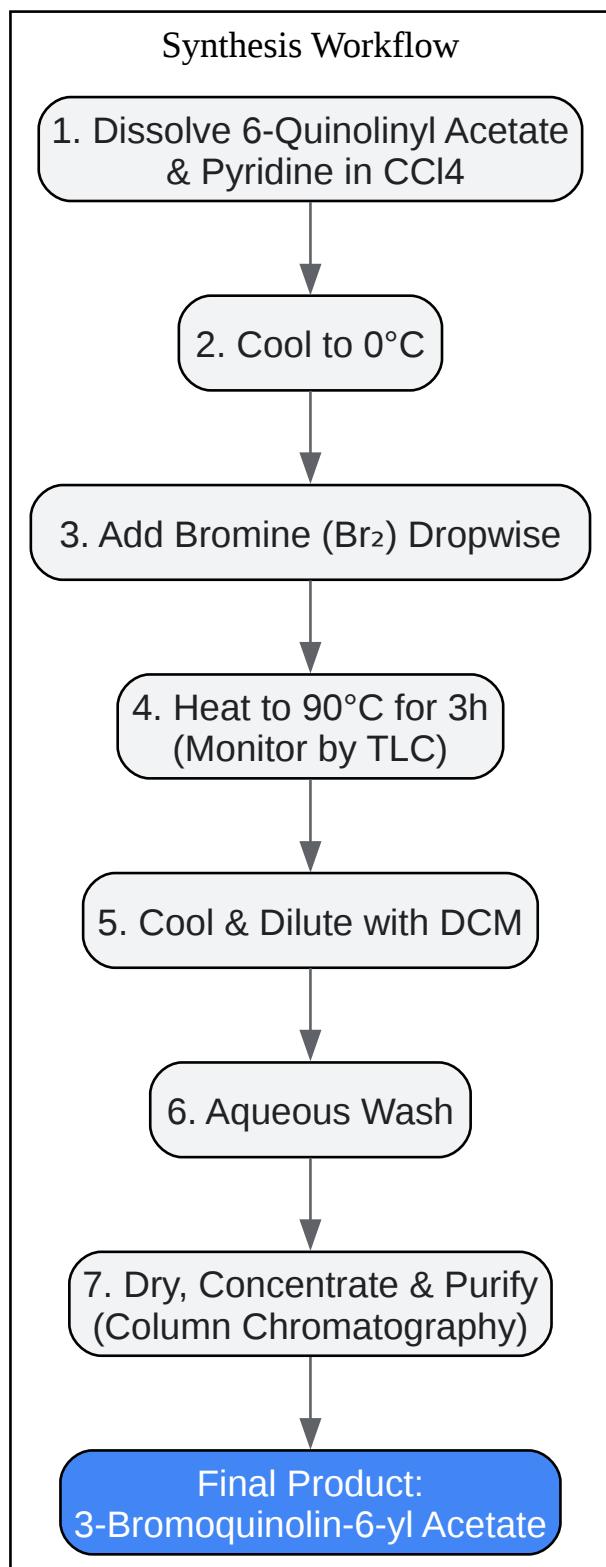
- Reaction Setup: In a round-bottom flask, dissolve 6-quinolinyl acetate (1 equivalent) and pyridine (3 equivalents) in carbon tetrachloride.
- Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add bromine (3 equivalents) dropwise to the stirred solution.
- Reaction Execution: After the addition is complete, heat the resulting suspension to 90°C and maintain this temperature for 3 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or LC-MS.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with dichloromethane and wash with water in a separatory funnel.
- Isolation and Purification: Separate the organic phase, dry it over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **3-Bromoquinolin-6-yl acetate**.

Underlying Mechanism: Electrophilic Aromatic Substitution

The bromination of the quinoline ring is a classic electrophilic aromatic substitution. The pyridine ring of quinoline is electron-deficient, making the benzene ring the more favorable site for substitution. The acetoxy group at the C6 position is an ortho-, para-directing activator. However, the C3 position is particularly susceptible to electrophilic attack in quinoline systems. The reaction mechanism involves the generation of an electrophilic bromine species which

then attacks the electron-rich quinoline ring, followed by deprotonation to restore aromaticity. Pyridine acts as a base to neutralize the HBr byproduct formed during the reaction.

Synthetic Workflow Diagram



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Caption: Workflow for the synthesis of **3-Bromoquinolin-6-yl acetate**.

Structural Elucidation & Spectroscopic Data

Unambiguous characterization of the molecular structure is critical. The following section details the key analytical data used to confirm the identity and purity of **3-Bromoquinolin-6-yl acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

Experimental ^1H -NMR Data: The following experimental proton NMR data has been reported in deuterated chloroform (CDCl_3).

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Integration	Assignment
8.89	d	2.1	1H	H2
8.28	d	2.1	1H	H4
8.10	d	8.9	1H	H8
7.52-7.45	m	-	2H	H5, H7
2.37	s	-	3H	$-\text{OCOCH}_3$

Interpretation:

- The signals at 8.89 and 8.28 ppm are characteristic of the protons on the pyridine ring at positions 2 and 4, respectively. Their high chemical shift is due to the deshielding effect of the nitrogen atom. The small coupling constant (2.1 Hz) indicates a meta-coupling.
- The signals in the 7.45-8.10 ppm range correspond to the protons on the carbocyclic ring.
- The sharp singlet at 2.37 ppm integrating to three protons is definitive for the methyl protons of the acetate group.

Predicted ^{13}C -NMR Data: While experimental ^{13}C -NMR data is not readily available in peer-reviewed literature, the following chemical shifts can be predicted based on the structure and data from analogous compounds.

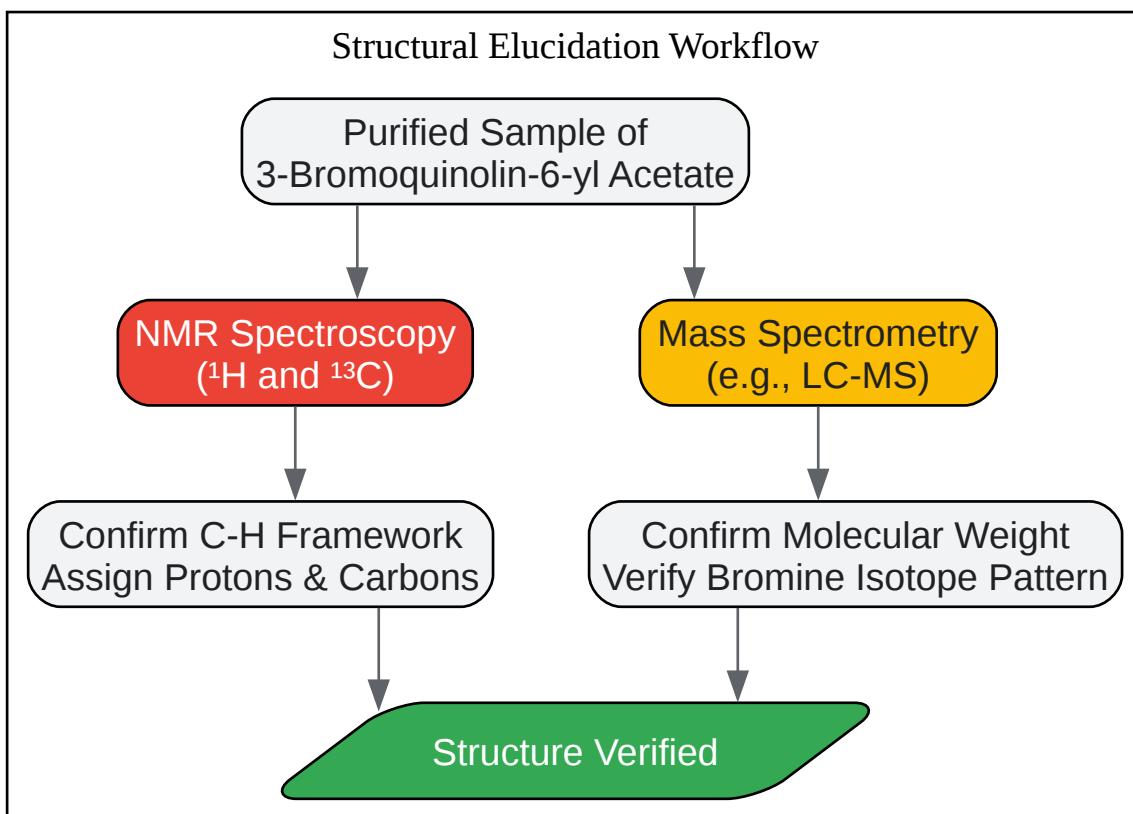
Predicted Chemical Shift (δ) (ppm)	Assignment
~169.5	C=O (acetate)
~150.0	C6
~149.8	C2
~146.5	C8a
~136.0	C4
~130.0	C8
~129.5	C4a
~124.0	C7
~122.0	C3
~119.5	C5
~21.2	-CH ₃ (acetate)

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. For **3-Bromoquinolin-6-yl acetate**, the most telling feature is the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$), the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion (M^+) and the $\text{M}+2$ ion, separated by two mass units.

- Expected $[\text{M}+\text{H}]^+$ for $\text{C}_{11}\text{H}_8^{79}\text{BrNO}_2$: 265.98
- Expected $[\text{M}+\text{H}]^+$ for $\text{C}_{11}\text{H}_8^{81}\text{BrNO}_2$: 267.98

Analytical Workflow Diagram



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Caption: Logical flow for the structural verification of the target compound.

Chemical Reactivity for Drug Development

3-Bromoquinolin-6-yl acetate is a valuable intermediate due to its two distinct reactive sites: the C3-bromine and the C6-acetate ester. These functional groups allow for sequential and regioselective modifications, making it an ideal scaffold for building chemical libraries.

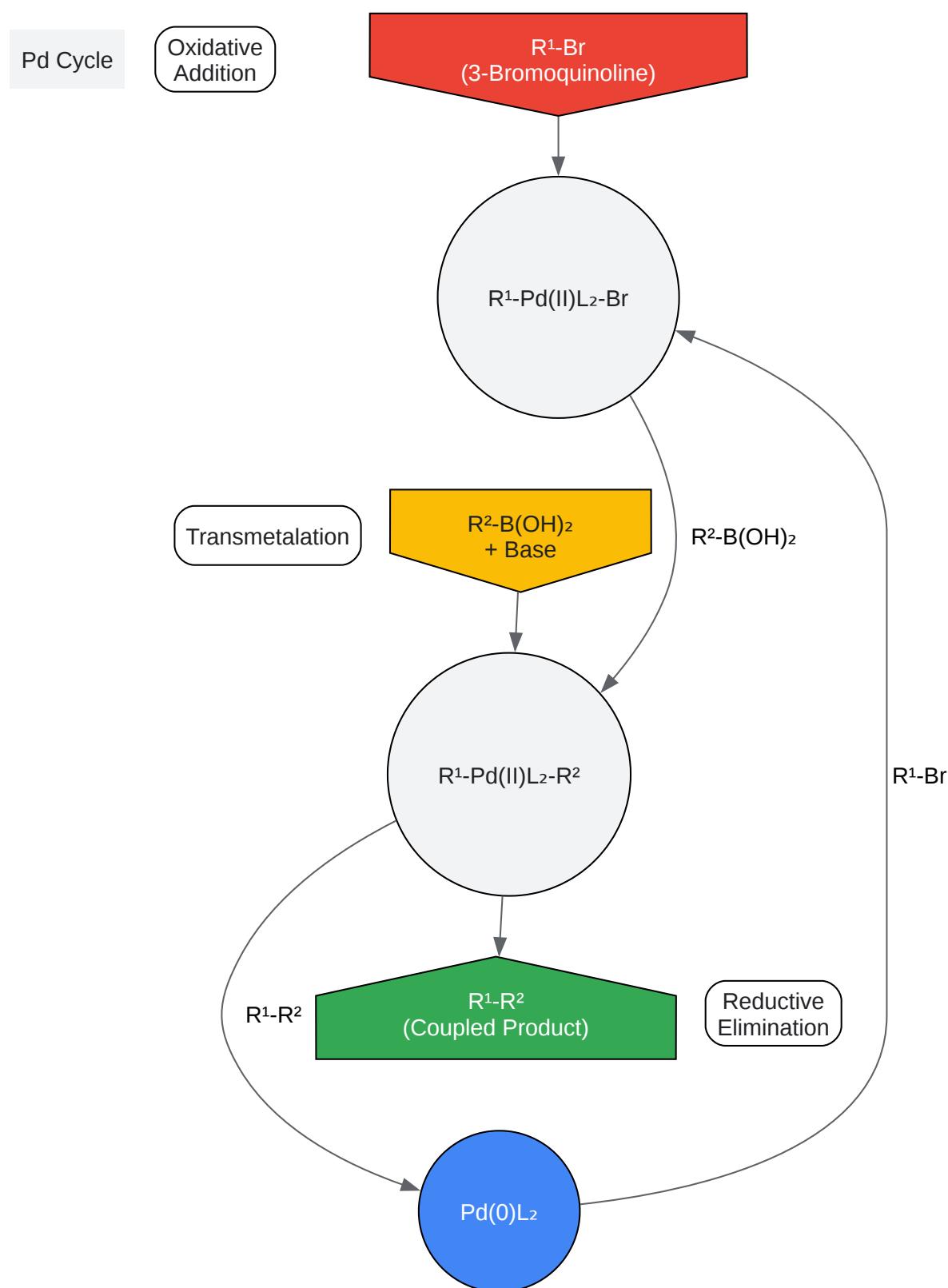
Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond at the C3 position is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This enables the introduction of a wide variety of aryl or heteroaryl substituents, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

Representative Protocol: Suzuki-Miyaura Coupling

- Setup: To a reaction vial, add **3-Bromoquinolin-6-yl acetate** (1 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq.), and a base like potassium carbonate (2-3 eq.).
- Reaction: Add a degassed solvent system (e.g., dioxane/water). Seal the vial and heat the mixture (e.g., to 90-100°C) with stirring until the starting material is consumed.
- Work-up: After cooling, the reaction is worked up via extraction and purified by column chromatography to yield the 3-aryl-6-acetoxyquinoline derivative.

Suzuki-Miyaura Catalytic Cycle

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Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.

Hydrolysis of the Acetate Ester

The acetate group at the C6 position can be readily hydrolyzed under basic conditions (e.g., using NaOH or K₂CO₃ in methanol/water) to reveal the corresponding phenol, 3-bromoquinolin-6-ol. This transformation is useful for two primary reasons:

- Deprotection: The acetate can serve as a protecting group for the phenol during reactions that are incompatible with a free hydroxyl group.
- Further Derivatization: The unmasked phenol can be used for subsequent reactions, such as etherification (e.g., Williamson ether synthesis) to introduce a diverse range of alkoxy substituents, further expanding the chemical space for drug discovery. A Japanese patent describes such an alkylation of 3-bromoquinolin-6-ol.

Applications in Medicinal Chemistry

The quinoline core is a well-established "privileged scaffold" in drug discovery, forming the structural basis for numerous therapeutic agents. Substituted quinolines are known to possess a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.

Specifically, bromo-substituted quinolines have been investigated for their potent antiproliferative activity against various cancer cell lines. Some derivatives have been shown to act as topoisomerase inhibitors, enzymes critical for DNA replication, thereby inducing apoptosis in cancer cells. **3-Bromoquinolin-6-yl acetate** serves as an ideal starting material for generating libraries of novel 3-aryl or 3-alkoxy-substituted quinolines, which can be screened to identify new lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Safety and Handling

3-Bromoquinolin-6-yl acetate is a chemical reagent and must be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Information:

Pictogram	GHS Code	Hazard Statement
GHS07	H302	Harmful if swallowed.
GHS07	H315	Causes skin irritation.
GHS07	H319	Causes serious eye irritation.
GHS07	H335	May cause respiratory irritation.

Handling and Storage Recommendations:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
- Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

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References

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